molecular formula C13H19ClN2O2 B13347632 N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride

Cat. No.: B13347632
M. Wt: 270.75 g/mol
InChI Key: OVNJJNMNRXUDMT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2 and a molar mass of 270.75516 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring attached to a phenyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride typically involves the reaction of 4-hydroxy-3-(pyrrolidin-1-ylmethyl)aniline with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of both a hydroxyl group and a pyrrolidine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

N-[4-hydroxy-3-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10(16)14-12-4-5-13(17)11(8-12)9-15-6-2-3-7-15;/h4-5,8,17H,2-3,6-7,9H2,1H3,(H,14,16);1H

InChI Key

OVNJJNMNRXUDMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)CN2CCCC2.Cl

Origin of Product

United States

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